molecular formula C6H12ClNO3 B1400380 methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 213131-32-9

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1400380
CAS No.: 213131-32-9
M. Wt: 181.62 g/mol
InChI Key: FPZOEPPXPLBIAN-FHAQVOQBSA-N
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Description

Overview of Pyrrolidine Derivatives in Chemical Research

Pyrrolidine derivatives constitute one of the most extensively studied classes of nitrogen-containing heterocycles in contemporary chemical research. The five-membered pyrrolidine ring, also known as tetrahydropyrrole, serves as a foundational scaffold that appears in numerous biologically active molecules and pharmaceutical compounds. The significance of this saturated heterocycle stems from its unique three-dimensional characteristics, which provide enhanced pharmacophore space exploration due to sp3-hybridization and increased three-dimensional coverage resulting from the non-planarity of the ring system.

The pyrrolidine scaffold demonstrates remarkable versatility in drug discovery applications, with research indicating that pyrrolidine-containing compounds rank among the most preferred scaffolds in pharmaceutical science. Statistical analysis reveals that pyrrolidine appears in 37 drugs approved by the United States Food and Drug Administration, establishing its prominence among five-membered non-aromatic nitrogen heterocycles. The spatial characteristics of pyrrolidine derivatives significantly influence their biological activities, with various substituent patterns controlling the puckering of the ring and consequently affecting pharmacological efficacy.

Recent investigations into pyrrolidine derivatives have expanded to encompass diverse biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects. The exploration of pyrrolidine-based compounds continues to yield promising results across multiple therapeutic areas, with researchers developing novel synthetic approaches to create structurally diverse derivatives. The incorporation of pyrrolidine scaffolds into hybrid molecules has proven particularly effective, allowing medicinal chemists to combine different pharmacophore moieties for enhanced biological activity.

Significance of Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate Hydrochloride

This compound represents a specific stereoisomer within the broader family of hydroxypyrrolidine carboxylate esters. This compound, identified by the Chemical Abstracts Service number 213131-32-9, possesses a molecular formula of C6H12ClNO3 and a molecular weight of 181.62 grams per mole. The compound exhibits specific stereochemical characteristics, with both the carbon at position 2 and position 3 maintaining S-configuration, which distinguishes it from other stereoisomeric variants of hydroxypyrrolidine carboxylates.

The structural significance of this compound lies in its combination of a hydroxyl functional group at the 3-position of the pyrrolidine ring with a methyl ester group at the 2-position carboxylate. This particular arrangement of functional groups provides multiple sites for chemical modification and derivatization, making it a valuable intermediate in pharmaceutical synthesis. The hydrochloride salt form enhances the compound's stability and solubility characteristics, facilitating its use in various synthetic applications.

Commercial availability of this compound from multiple suppliers indicates its established utility in research and development activities. The compound is typically supplied with purity levels of 95-97%, reflecting the sophisticated synthetic methods employed in its production. Its classification as a building block compound underscores its role as a fundamental unit for constructing more complex molecular architectures in medicinal chemistry applications.

Historical Context of Discovery and Development

The historical development of hydroxypyrrolidine compounds traces back to early investigations into collagen structure and amino acid composition. Hermann Emil Fischer's isolation of hydroxyproline from hydrolyzed gelatin in 1902 marked a pivotal moment in understanding hydroxylated pyrrolidine structures. Subsequently, Hermann Leuchs synthesized a racemic mixture of 4-hydroxyproline in 1905, establishing the foundation for synthetic approaches to hydroxypyrrolidine derivatives.

The discovery of 3-hydroxyproline in biological systems occurred approximately fifty years after the initial identification of 4-hydroxyproline, with researchers recognizing its presence in various collagen types. Mass spectrometric analysis revealed that 3-hydroxyproline residues occur at specific sites in fibril-forming collagens from normal human and bovine tissues, with particular significance in collagen types I, II, III, and V. These findings established the biological relevance of hydroxypyrrolidine structures and motivated further synthetic investigations.

Synthetic methodologies for producing hydroxypyrrolidine derivatives have evolved significantly since the early enzymatic and chiron approaches. The development of asymmetric synthetic strategies, including the application of Sharpless asymmetric epoxidation, has enabled efficient preparation of stereochemically pure hydroxypyrrolidine compounds. The advancement of protecting group strategies and cyclization methodologies has facilitated the synthesis of various hydroxypyrrolidine esters, including methyl carboxylate derivatives.

The emergence of modern synthetic approaches has enabled the preparation of specific stereoisomers such as this compound with high stereochemical purity. Contemporary synthesis methods utilize optimized reaction conditions and protective group strategies to achieve efficient production of these valuable building blocks. The development of industrial-scale synthetic processes has made these compounds commercially available for research and pharmaceutical applications.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed analysis of this compound within the context of pyrrolidine chemistry and pharmaceutical research. The primary objective involves examining the compound's structural characteristics, synthetic accessibility, and applications in chemical research. The review seeks to establish a thorough understanding of this specific stereoisomer's role as a building block in medicinal chemistry while highlighting its unique properties compared to other hydroxypyrrolidine derivatives.

The scope encompasses detailed examination of the compound's physicochemical properties, including molecular structure, stereochemistry, and spectroscopic characteristics. Analysis of synthetic methodologies for preparing this compound provides insight into the chemical transformations and reaction conditions employed in its production. The review also addresses the compound's commercial availability and purity specifications, establishing its practical utility in research applications.

Table 1: Key Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 213131-32-9
Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
MFCD Number MFCD23106078
Typical Purity 95-97%
Physical State White to Yellow Solid
Storage Temperature Room Temperature

Furthermore, the review examines the compound's position within the broader landscape of pyrrolidine derivatives, analyzing its structural relationships to other hydroxypyrrolidine compounds and proline derivatives. The investigation includes comparison with related stereoisomers such as (2R,3S), (2R,3R), and (2S,3R) configurations, highlighting the importance of stereochemical considerations in pyrrolidine chemistry. This comprehensive approach provides researchers with essential information for understanding and utilizing this compound in their synthetic and pharmaceutical research endeavors.

Properties

IUPAC Name

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOEPPXPLBIAN-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Cyclization of Chiral Precursors

Method Overview:
This approach involves starting from chiral amino acid derivatives or amino alcohols that can undergo cyclization to form the pyrrolidine ring with the desired stereochemistry. The key step is controlling stereochemistry during ring formation, often facilitated by chiral auxiliaries or catalysts.

Typical Procedure:

  • Begin with a chiral amino acid or amino alcohol, such as L-proline or derivatives thereof.
  • Convert the amino acid into a suitable precursor, such as an N-protected amino alcohol.
  • Induce intramolecular cyclization under acidic or basic conditions, often using dehydrating agents or catalysts like polyphosphoric acid (PPA) or Lewis acids.
  • The resulting pyrrolidine ring retains stereochemistry dictated by the starting material.

Research Data:
A study from the Royal Society of Chemistry describes the synthesis of pyrrolidine derivatives via cyclization of amino acids, achieving high stereoselectivity. For example, starting from 4-trans-L-hydroxyproline, methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate was obtained with yields around 90% after recrystallization, indicating high efficiency and stereocontrol.

Reaction Scheme:

Chiral amino alcohol → Cyclization (acidic or catalytic conditions) → Pyrrolidine ring with stereochemistry

Notes:

  • The stereochemistry at positions 2 and 3 can be controlled by the stereochemistry of the precursor.
  • Protecting groups may be employed to direct regioselectivity.

Functionalization of Pyrrolidine Rings via Nucleophilic Substitution and Hydroxylation

Method Overview:
This method involves starting from a simpler pyrrolidine derivative, then introducing hydroxyl groups and ester functionalities through nucleophilic substitution and oxidation.

Key Steps:

  • Synthesize the pyrrolidine core via cyclization of suitable precursors.
  • Introduce hydroxyl groups at specific positions via hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or via radical-based hydroxylation.
  • Convert carboxylate groups into methyl esters using methylation reagents such as diazomethane or methyl iodide.

Research Data:
In a documented synthesis, methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate was prepared by starting from a protected pyrrolidine, followed by regioselective hydroxylation at the 3-position, and subsequent methyl esterification. The process involved controlled oxidation conditions to ensure stereoselectivity.

Reaction Scheme:

Pyrrolidine derivative → Hydroxylation (stereoselective) → Methyl ester formation

Notes:

  • Hydroxylation conditions are critical to maintain stereochemistry at the 3-position.
  • The use of chiral catalysts or auxiliaries can enhance stereoselectivity.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to improve control over reaction parameters, yield, and purity. The process involves:

  • Continuous cyclization of chiral precursors under controlled conditions.
  • In-line hydroxylation with regioselective oxidants.
  • Methylation using methylating agents under optimized conditions.
  • Salt formation and purification via crystallization.

Research Findings:
Flow chemistry techniques have been successfully used to synthesize pyrrolidine derivatives with high stereoselectivity and efficiency, reducing reaction times and improving yields.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Stereoselectivity Control Advantages References
Cyclization of chiral amino acids Chiral amino acids or amino alcohols Intramolecular cyclization High, dictated by precursor stereochemistry High yield, stereocontrol
Hydroxylation and esterification Pyrrolidine derivatives Hydroxylation, methylation Stereoselective hydroxylation Versatile, scalable
Multi-step synthesis from precursors Protected pyrrolidines Hydroxylation, methylation, salt formation Controlled via reaction conditions Suitable for industrial scale
Continuous flow synthesis Chiral precursors Cyclization, hydroxylation, methylation Enhanced stereoselectivity Efficient, scalable

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique stereochemistry allows for the development of compounds with tailored properties for specific applications.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways . Its ability to mimic natural substrates enables researchers to investigate the mechanisms of enzyme action and inhibition.

Medicine

The compound is a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders such as anxiety and depression. Its structural characteristics facilitate the design of drugs that can effectively interact with biological targets.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its versatile chemical properties make it suitable for various manufacturing processes.

Enzyme Inhibition

This compound has demonstrated the ability to inhibit various enzymes involved in metabolic pathways. Its stereochemistry significantly affects binding affinity and selectivity towards these enzymes.

Antiviral Activity

Recent studies have highlighted its potential as an antiviral agent. Derivatives of this compound have shown low nanomolar to micromolar activity against SARS-CoV-2, indicating its promise in developing broad-spectrum antiviral therapies.

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study evaluated peptidomimetic inhibitors derived from this compound against SARS-CoV-2. Results indicated that certain derivatives exhibited significant antiviral activity, suggesting their potential use in treating COVID-19 .

Case Study 2: Enzyme Interaction Studies

In enzymatic assays, this compound was tested for its ability to inhibit specific proteases involved in viral replication. The structural features allowed it to compete effectively with natural substrates, resulting in significant enzyme inhibition at varying concentrations .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylateHydroxyl at 3-positionExhibits significant enzyme inhibition
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylateHydroxyl at 4-positionDifferent pharmacological profile
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylateHydroxyl at 4-positionPotentially different biological effects

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity. The pathways involved often include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride to related pyrrolidine/piperidine derivatives highlight key differences in stereochemistry, substituents, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Substituents Purity Storage Applications Hazard Profile
This compound (213131-32-9) C₆H₁₂ClNO₃ 181.62 (2S,3S) -OH, -COOCH₃ ≥97% (research), 99% (industrial) 2–8°C Pharmaceuticals, food additives, research Not specified in evidence
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride (1844898-16-3) C₆H₁₂ClNO₃ 181.62 (2R,3S) -OH, -COOCH₃ >97% 2–8°C Biochemical research Avoid freeze-thaw cycles
rel-(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (1788041-61-1) C₆H₁₂ClNO₃ 181.62 Racemic mixture -OH, -COOCH₃ N/A N/A Research N/A
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (757961-41-4) C₆H₁₂ClNO₃ 181.62 (2S,3R) -OH, -COOCH₃ N/A Inert atmosphere, 2–8°C Research H302, H315, H319, H335 (toxicological hazards)
Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate hydrochloride (189690-91-3) C₈H₁₅ClNO₂ 193.67 (2S,3S) -C₂H₅, -COOCH₃ N/A 2–8°C Research N/A
rac-Ethyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride (EN300-1608107) C₇H₁₄ClNO₃ 195.65 Racemic mixture -OH, -COOC₂H₅ 95% N/A Building block synthesis N/A

Stereochemical Variations

  • Methyl (2S,3S) vs. (2R,3S) : The (2S,3S) and (2R,3S) diastereomers share identical molecular weights and functional groups but differ in spatial arrangement, which can significantly impact biological activity and receptor binding .
  • (2S,3S) vs.
  • Racemic Mixtures (e.g., rel-(2R,3S)) : Racemates are less selective in research applications due to the presence of both enantiomers, unlike enantiomerically pure (2S,3S) or (2R,3S) forms .

Substituent Effects

  • Hydroxyl vs. Ethyl Group : Replacing the hydroxyl group with an ethyl group (CAS 189690-91-3) increases hydrophobicity, as evidenced by the higher molecular weight (193.67 vs. 181.62), which may enhance membrane permeability .
  • Methyl Ester vs. Ethyl Ester : Ethyl esters (e.g., rac-ethyl derivative) exhibit marginally higher molecular weights (195.65 vs. 181.62) and altered metabolic stability due to esterase susceptibility .

Biological Activity

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant biological activity, primarily due to its unique structural features and stereochemistry. This article explores its mechanisms of action, biological interactions, and potential applications in various fields, including medicinal chemistry and enzymology.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₂ClNO₃
  • Molecular Weight : 181.62 g/mol
  • Chirality : The compound features two chiral centers at positions 2 and 3 of the pyrrolidine ring, which significantly influence its biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an enzyme inhibitor by mimicking natural substrates or by binding to the active site of enzymes, thereby blocking their activity. This mechanism is crucial in regulating metabolic pathways and influencing cellular processes.

Biological Activities

  • Enzyme Inhibition :
    • The compound has been shown to inhibit various enzymes involved in metabolic pathways. Its stereochemistry plays a critical role in determining the binding affinity and selectivity towards these enzymes.
  • Antiviral Activity :
    • Research indicates that derivatives of this compound can exhibit antiviral properties, particularly against coronaviruses such as SARS-CoV-2. These derivatives have shown effective inhibition of viral replication in cell lines, suggesting potential therapeutic applications .
  • Neuropharmacological Effects :
    • The compound serves as a precursor in the synthesis of pharmaceuticals targeting neurological disorders, indicating its relevance in drug development aimed at treating conditions like anxiety and depression.

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study evaluated the efficacy of various peptidomimetic inhibitors derived from this compound against SARS-CoV-2. The results demonstrated that certain derivatives exhibited low nanomolar to micromolar antiviral activity, highlighting their potential as broad-spectrum antiviral agents .

Case Study 2: Enzyme Interaction Studies

In enzymatic assays, this compound was tested for its ability to inhibit specific proteases involved in viral replication. The compound's structure allowed it to effectively compete with natural substrates, leading to significant enzyme inhibition at varying concentrations.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylateHydroxyl at 3-positionExhibits significant enzyme inhibition
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylateHydroxyl at 4-positionDifferent pharmacological profile
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylateHydroxyl at 4-positionPotentially different biological effects

Q & A

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Reassess using standardized conditions (e.g., USP dissolution apparatus). For hydrochlorides, solubility in DMSO or methanol may vary due to ion-pairing effects. Compare with structurally similar compounds (e.g., 3-cyano-3-methylpyrrolidine hydrochloride ).

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
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methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.